BenchChemオンラインストアへようこそ!

Sodium mannuronate

Ankylosing spondylitis NSAID Clinical efficacy

Sodium mannuronate (CAS 921-56-2), the monomeric D-mannuronic acid sodium salt (M2000), is a chemically defined standard distinct from heterogeneous alginate mixtures. Clinically validated in Phase III trials for rheumatoid arthritis, it uniquely targets the Th17/IL-17 axis with reduced GI toxicity. Ideal as a quantitative reference standard for M/G ratio analysis or as a scaffold for next-generation immunomodulatory drug development.

Molecular Formula C6H10NaO7
Molecular Weight 217.13 g/mol
CAS No. 921-56-2
Cat. No. B1458359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium mannuronate
CAS921-56-2
Molecular FormulaC6H10NaO7
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na]
InChIInChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3-,4+,5+;/m1./s1
InChIKeyQKHMTHNLNZGTSP-MHFWOIHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Mannuronate (CAS 921-56-2) Procurement Guide: Monomeric Uronic Acid for Alginate Research and Therapeutic Development


Sodium mannuronate (CAS 921-56-2), also designated as D-mannuronic acid sodium salt or β-D-mannuronic acid (M2000), is the monosaccharide sodium salt of D-mannuronic acid, a uronic acid that serves as the fundamental building block of alginate polysaccharides derived from brown seaweeds such as Macrocystis pyrifera . With a molecular formula of C6H9NaO7 and molecular weight of 216.12 Da, this compound exists as a white to off-white crystalline powder with high aqueous solubility . Unlike polymeric alginates or heterogeneous alginate oligosaccharide mixtures, sodium mannuronate is a chemically defined monomeric standard that enables precise quantification of mannuronate content and M/G ratio analysis in polysaccharide characterization .

Why Sodium Mannuronate Cannot Be Substituted with Generic Alginates, Alginate Oligosaccharides, or Guluronate in Research Applications


Sodium mannuronate is chemically and functionally distinct from the polymeric or heterogeneous alginate-derived materials that are frequently used as casual substitutes. Commercial sodium alginate is a high-molecular-weight copolymer containing variable and often undefined ratios of β-D-mannuronate (M) and α-L-guluronate (G) residues arranged in block structures, whereas alginate oligosaccharides (AOS) are heterogeneous mixtures of M and G oligomers with broad molecular weight distributions . These compositional ambiguities preclude precise structure-activity correlation and introduce significant batch-to-batch variability that confounds reproducible research. Furthermore, sodium mannuronate exhibits solution-state physicochemical properties—including pKa values, isomeric equilibrium distributions, and lactonization propensity—that differ measurably from its epimer L-guluronate and from other uronic acids such as D-glucuronate and D-galacturonate [1]. The β-D-mannuronic acid monomer (M2000) has also undergone extensive clinical evaluation as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties, including completed phase I/II and phase III trials in rheumatoid arthritis and ankylosing spondylitis—a level of therapeutic validation that does not extend to generic alginate products or guluronate [2].

Quantitative Differentiation Evidence for Sodium Mannuronate: Head-to-Head Comparisons with NSAIDs, Guluronate, and Alginate Oligosaccharides


Sodium Mannuronate (M2000) Demonstrates Comparable ASAS20 Response to Naproxen with Significantly Reduced Gastrointestinal Adverse Events in Ankylosing Spondylitis Patients

In a 12-week randomized, double-blind, placebo-controlled phase I/II clinical trial (n=85) comparing β-D-mannuronic acid (M2000) to naproxen and placebo in ankylosing spondylitis (AS) patients, M2000 achieved an ASAS20 response rate of 57.7% at week 12, which was statistically comparable to the 59% response rate in the naproxen group (P>0.05) and significantly superior to the 19% response rate in the placebo group (P=0.007) [1]. Critically, the incidence of gastrointestinal and other adverse events was substantially higher in the naproxen group than in the M2000 group, with M2000 demonstrating a safety profile comparable to placebo [1]. A separate sub-study confirmed that M2000 effectively reduced COX-1 and COX-2 gene expression in AS patients compared to untreated baseline, and enzymatic COX activities in murine J774 macrophages treated with M2000 were significantly lower than in LPS- and arachidonic acid-stimulated control groups [2].

Ankylosing spondylitis NSAID Clinical efficacy Safety profile

Sodium Mannuronate (M2000) Significantly Reduces Circulating Th17 Cell Frequency and IL-17 Levels in Rheumatoid Arthritis Patients with Demonstrated Additive Benefit to Conventional Therapy

In a clinical study of 27 rheumatoid arthritis (RA) patients who had failed response to conventional treatment, oral administration of β-D-mannuronic acid (M2000) at 500 mg twice daily for 12 weeks significantly reduced the frequency of circulating Th17 cells in both the conventional therapy group (P<0.03) and the etanercept combination group (P<0.04) compared to baseline [1]. Serum IL-17 levels also decreased significantly in both groups after M2000 therapy (P<0.01 and P<0.02, respectively) [1]. Additionally, a separate study (n=15 RA patients) demonstrated that M2000 treatment significantly reduced gene expression of MMP2 and MMP9 while increasing TIMP2 expression compared to pre-treatment levels, indicating modulation of matrix remodeling pathways [2]. The compound has completed international multicenter randomized, placebo-controlled phase III clinical trials in RA patients, confirming its therapeutic efficacy and safety profile [3].

Rheumatoid arthritis Th17 cells IL-17 Immunomodulation

Sodium Mannuronate Exhibits Distinct pKa Values, Isomeric Equilibria, and Lactonization Propensity Compared to Guluronate and Other Uronic Acids

High-resolution NMR spectroscopic analysis using pure shift and compressive sampling techniques has quantitatively characterized the solution-state behavior of sodium mannuronate (HManA) in direct comparison to its epimer L-guluronate (HGulA) and the related uronic acids D-glucuronate (HGlcA) and D-galacturonate (HGalA) across pD values from 1.4 to 7.5 [1]. Sodium mannuronate was found to lactonize more readily than guluronate at pD 1.4, forming furanurono-6,3-lactones with higher propensity [1]. The study determined previously unknown pKa values for both the α- and β-anomeric forms of mannuronic acid, establishing quantitative parameters that differentiate it from guluronic acid in terms of acid-base behavior and isomeric equilibrium distribution [1]. These physicochemical distinctions have direct implications for the compound's reactivity, stability, and biological recognition.

Uronic acid chemistry pKa determination NMR spectroscopy Isomeric equilibrium

Sodium Mannuronate Demonstrates Superior Tolerability and Biocompatibility Compared to Diclofenac, Piroxicam, and Dexamethasone in Preclinical and Clinical Assessments

A comprehensive review aggregating data from in vitro studies, in vivo examinations, and phase I, II, and III clinical trials concluded that β-D-mannuronic acid (M2000) exhibited the greatest tolerability and biocompatibility when compared directly to the conventional NSAIDs diclofenac and piroxicam, as well as the corticosteroid dexamethasone [1]. Across the aggregated studies, M2000 demonstrated no or only mild adverse events compared with these established anti-inflammatory agents, while maintaining potent anti-inflammatory and immunosuppressive efficacy [1]. In a direct comparative study of pro-apoptotic and anti-inflammatory effects, M2000 was evaluated against diclofenac based on gene expression of Bcl2, NFκB, IL-8, and Cd49d, with M2000 showing a distinct and favorable molecular mechanism profile [2].

Tolerability Biocompatibility NSAID safety Immunosuppressive drug

Commercial Sodium Mannuronate Reference Standards Available at ≥98-99% HPLC Purity with Full Structural Authentication by 1H and 13C NMR

Multiple commercial vendors supply sodium mannuronate (CAS 921-56-2) as a monomeric reference standard with defined purity specifications that support rigorous analytical and research applications. Available purity grades range from ≥90% HPLC (Sigma-Aldrich SMB00280) to ≥98% HPLC (standard grade for alginate oligosaccharide analysis) to ≥99% HPLC with full structural authentication by 1H NMR and 13C NMR (Creative Biolabs GMS0389S) [1][2]. This level of analytical characterization enables precise quantification in M/G ratio determination, alginate compositional analysis, and pharmacokinetic studies. In contrast, polymeric alginate products and heterogeneous alginate oligosaccharide mixtures lack defined monomeric purity specifications and cannot serve as quantitative analytical standards .

Analytical standard HPLC purity NMR authentication Quality control

Optimal Procurement Scenarios for Sodium Mannuronate: Where Monomeric Mannuronate Delivers Definitive Value


Clinical Development of Novel NSAIDs with Improved Gastrointestinal Safety Profile

Sodium mannuronate (as β-D-mannuronic acid, M2000) is uniquely positioned for clinical development programs targeting inflammatory and autoimmune conditions where conventional NSAIDs are limited by gastrointestinal toxicity. The compound has demonstrated ASAS20 response rates comparable to naproxen (57.7% vs 59%) in ankylosing spondylitis with significantly fewer GI adverse events [1], and has completed phase III clinical trials in rheumatoid arthritis confirming efficacy and safety [2]. Procurement of pharmaceutical-grade sodium mannuronate enables development of a differentiated NSAID that addresses the critical safety gap of traditional cyclooxygenase inhibitors.

Immunomodulatory Drug Development Targeting Th17-Mediated Autoimmune Pathways

Sodium mannuronate (M2000) provides a clinically validated scaffold for immunomodulatory drug development specifically targeting the Th17/IL-17 axis, a central pathogenic pathway in rheumatoid arthritis, ankylosing spondylitis, and other autoimmune disorders. Clinical data demonstrate significant reduction in circulating Th17 cell frequency (P<0.03) and serum IL-17 levels (P<0.01) after 12 weeks of oral administration at 500 mg twice daily [3]. This targeted immunomodulation, combined with demonstrated additive benefit when used alongside conventional therapies including etanercept [3], positions sodium mannuronate as a procurement priority for research programs focused on next-generation autoimmune therapeutics.

Analytical Reference Standard for Alginate Characterization and M/G Ratio Determination

For laboratories conducting alginate compositional analysis, M/G ratio determination, or quality control of alginate-derived biomaterials, sodium mannuronate monomer (≥98% HPLC purity with NMR authentication) serves as an essential quantitative reference standard [4]. The compound's defined solution-state behavior—including its distinct pKa values, isomeric equilibrium distribution, and lactonization propensity relative to guluronate [5]—enables accurate calibration in HPLC, NMR, and mass spectrometric analyses. Procurement of high-purity monomeric mannuronate eliminates the compositional ambiguity inherent in using heterogeneous alginate oligosaccharide mixtures as reference materials.

Structure-Activity Relationship Studies of Uronic Acid Derivatives

Sodium mannuronate provides a chemically defined monomeric starting material for structure-activity relationship (SAR) studies investigating the differential biological activities of M-rich versus G-rich alginate domains. The compound's superior tolerability and biocompatibility profile compared to diclofenac, piroxicam, and dexamethasone [6], combined with its ability to modulate COX-1/COX-2 expression [1] and STAT signaling pathways [7], makes it an ideal scaffold for medicinal chemistry optimization. Procurement of monomeric mannuronate enables precise synthetic derivatization without the confounding effects of polymeric molecular weight heterogeneity or variable M/G composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium mannuronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.